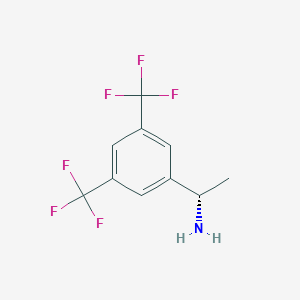

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Übersicht

Beschreibung

The compound “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine” is a derivative of "3,5-Bis(trifluoromethyl)aniline" . The “3,5-Bis(trifluoromethyl)phenyl” motif is used extensively in H-bond catalysts .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “3,5-Bis(trifluoromethyl)aniline” was used in the synthesis of “N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline”, a Schiff’s base .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several potential applications for compounds with the 3,5-bis(trifluoromethyl)phenyl motif, which may be relevant to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. Below are detailed sections for each application field:

Asymmetric Synthesis

Compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been used in asymmetric synthesis processes. For example, they have been involved in the enantioselective synthesis of chiral alcohols via bioreduction reactions, providing an alternative to chemical synthesis methods .

Catalyst in Organic Transformations

This motif is also extensively used in promoting organic transformations and is a key component in H-bond catalysts. It has been utilized in Schreiner’s thiourea-mediated reactions to expand the applications of (thio)urea-based catalysts .

Synthesis of Ligands

The 3,5-bis(trifluoromethyl)phenyl motif is used in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed stereoselective allylation reactions .

Eigenschaften

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | |

CAS RN |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

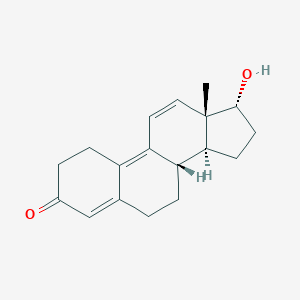

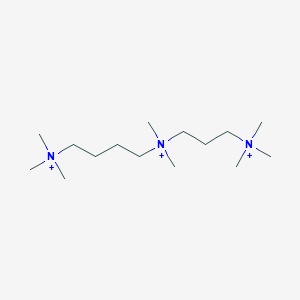

![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)